molecular formula C5H7BF3KS B12843974 Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate

Cat. No.: B12843974
M. Wt: 206.08 g/mol
InChI Key: HJCSMCDLPUVBSV-UHFFFAOYSA-N
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Description

Nomenclature and Structural Features of Organotrifluoroborate Salts

Organotrifluoroborates belong to the broader class of organoboron compounds characterized by the [RBF₃]⁻ anion, where R represents an organic group. This compound derives its name from:

  • Potassium : The counterion stabilizing the trifluoroborate anion.
  • 3,6-Dihydro-2H-thiopyran : A six-membered sulfur-containing heterocycle with two double bonds.
  • Trifluoroborate : The BF₃⁻ group bonded to the heterocycle.

The structural formula $$ \text{C}5\text{H}7\text{BF}_3\text{KS} $$ (MW: 206.08 g/mol) features a thiopyran ring with sulfur at position 1 and the trifluoroborate group at position 4. Key structural attributes include:

Feature Description
Heterocyclic Core Partially unsaturated thiopyran ring with sulfur contributing to electron delocalization.
Trifluoroborate Group Tetrahedral geometry around boron, stabilized by three fluorine atoms.
Crystal Structure Ionic lattice with potassium cations and [RBF₃]⁻ anions, enhancing stability.

Properties

Molecular Formula

C5H7BF3KS

Molecular Weight

206.08 g/mol

IUPAC Name

potassium;3,6-dihydro-2H-thiopyran-4-yl(trifluoro)boranuide

InChI

InChI=1S/C5H7BF3S.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1

InChI Key

HJCSMCDLPUVBSV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CCSCC1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate typically involves the reaction of 3,6-dihydro-2H-thiopyran with a boron trifluoride source in the presence of a potassium salt. One common method involves the use of potassium trifluoroborate and a suitable solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted thiopyran derivatives

Scientific Research Applications

Organic Synthesis

One of the primary applications of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds through transmetalation processes with palladium catalysts.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant biological activities, making them promising candidates for drug development.

Biological Activities

  • Anticancer Activity : Some derivatives have shown potential anticancer effects by inducing apoptosis in various cancer cell lines. For example, studies have demonstrated that modifications on the thiopyran ring influence their efficacy against specific tumor types.
  • Neuroprotective Effects : Certain analogs may act as voltage-gated potassium channel blockers, indicating potential benefits for neurodegenerative conditions such as multiple sclerosis. These compounds could stabilize membrane potentials and mitigate neuronal damage.

Case Studies

  • Anticancer Efficacy : A study on FaDu hypopharyngeal tumor cells revealed that derivatives of this compound exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin.
  • Neuroprotective Properties : Research focusing on voltage-gated potassium channel blockade has shown promise for these compounds as therapeutic agents for demyelinating diseases.

Materials Science

In materials science, this compound can be utilized in the development of new materials with specific electronic or optical properties due to its organoboron framework.

Applications in Material Development

  • The compound's stability under various conditions makes it suitable for creating advanced materials that require precise chemical properties.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer activity; apoptosis induction
Potassium 5-methoxypyridine-3-trifluoroborateVoltage-gated potassium channel blockade
Potassium phenyltrifluoroborateGeneral cross-coupling reagent

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests stability under physiological conditions. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications.

Mechanism of Action

The mechanism of action of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate involves its interaction with various molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The thiopyran ring can undergo redox reactions, influencing the compound’s reactivity and stability . These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate with structurally related trifluoroborates:

Compound Name Heteroatom Ring Saturation Molecular Formula Melting Point (°C) Key Applications Stability in Air
Potassium tetrahydro-2H-pyran-4-trifluoroborate Oxygen Fully saturated C₅H₉BF₃KO Not reported Cross-coupling, drug intermediates High
Potassium (4-(tetrahydropyranylmethoxy)methyltrifluoroborate Oxygen Saturated C₇H₁₃BF₃KO₂ Not reported Functionalized materials Moderate
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate Nitrogen Aromatic C₁₁H₁₄BClF₃KN₂ Not reported Antiviral/anticancer agents Moderate
This compound Sulfur Partially unsaturated C₅H₇BF₃KS 61–62 (decomp.) Pharmaceutical intermediates High

Key Observations:

Sulfur’s larger atomic radius may reduce ring strain in the partially unsaturated thiopyran system, contributing to thermal stability (decomposition observed at 61–62°C) .

Synthesis and Reactivity :

  • Unlike the pyran-based trifluoroborates synthesized via Pd-catalyzed coupling (e.g., with pinacol boronic esters) , the thiopyran derivative likely requires tailored conditions due to sulfur’s propensity for oxidation.
  • The trifluoroborate group’s stability in aqueous media (common in Suzuki reactions) is comparable to other potassium trifluoroborates, such as Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate .

Spectroscopic Properties: ¹⁹F-NMR: Trifluoroborate salts typically exhibit ¹⁹F-NMR shifts near -136 to -137 ppm (e.g., Potassium ((diphenylphosphino)ethynyl)trifluoroborate at -136.5 ppm ), consistent with the target compound. ¹¹B-NMR: Expected resonance near 3–4 ppm, similar to Potassium 4-trifluoroborate [2.2]paracyclophane (-136.5 ppm in ¹⁹F-NMR) .

Pharmaceutical Relevance :

  • The thiopyran scaffold is prevalent in bioactive molecules (e.g., antiviral and anticancer agents) . Its trifluoroborate derivative may serve as a precursor for sulfur-containing analogues of pyran-based drugs, leveraging enhanced metabolic stability from the sulfur atom .

Biological Activity

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate (CAS Number: 1612893-03-4) is a boron-containing heterocyclic compound that has garnered attention in both organic chemistry and biological research due to its unique structural properties and reactivity. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

  • Molecular Formula : C5_5H7_7BF3_3KO
  • Molecular Weight : 192.04 g/mol
  • Purity : 97%
  • IUPAC Name : Potassium trifluoro(tetrahydro-2H-pyran-4-yl)borate

This compound is characterized by the presence of a trifluoroborate group, which acts as a good leaving group in chemical reactions. This property facilitates various nucleophilic substitution reactions and is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound's stability and reactivity make it a valuable reagent in organic synthesis.

Antibacterial Activity

Research has indicated that derivatives of thiopyran compounds exhibit significant antibacterial properties. For instance, studies have shown that related thiopyran derivatives can inhibit the growth of various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds are often in the range of 40 to 50 µg/mL, demonstrating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of thiopyran derivatives has also been explored extensively. Compounds similar to this compound have shown IC50_{50} values ranging from 1 to 20 µM against various cancer cell lines, suggesting their efficacy in targeting cancerous cells through specific molecular pathways . This activity is attributed to their ability to interfere with cellular signaling pathways involved in cancer progression.

Anti-inflammatory Activity

Preliminary studies suggest that thiopyran derivatives may possess anti-inflammatory properties. Compounds have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Results indicate that certain derivatives can achieve up to 89% inhibition of IL-6 at concentrations comparable to established anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other boron-containing compounds:

Compound NameStructureBiological ActivityNotable Applications
Potassium phenyltrifluoroborateC6_6H5_5BF3_3KOModerate antibacterialOrganic synthesis
Potassium vinyltrifluoroborateC2_2H3_3BF3_3KOLow anticancerCross-coupling
Potassium allyltrifluoroborateC3_3H5_5BF3_3KOHigh reactivityOrganic synthesis

The unique pyran ring structure of this compound enhances its stability and reactivity compared to other boron compounds, making it particularly effective in specific organic reactions and biological applications.

Case Studies

  • Synthesis and Application in Drug Development : A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound facilitated the formation of complex molecules that showed promising results against breast cancer cell lines .
  • Antibacterial Efficacy : In a comparative study involving various thiopyran derivatives, this compound exhibited superior antibacterial activity against S. aureus compared to traditional antibiotics like ciprofloxacin .

Q & A

Q. What is the primary role of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions?

This organotrifluoroborate acts as a stable, air-tolerant alternative to boronic acids in Suzuki-Miyaura couplings. Its trifluoroborate moiety resists protodeboronation and oxidation, enabling efficient cross-coupling with aryl/vinyl halides or triflates under mild conditions. Key advantages include:

  • Stability : The trifluoroborate group minimizes side reactions during storage and handling .
  • Transmetalation efficiency : Hydrolysis of the trifluoroborate generates trace boronic acid and fluoride ions, which synergistically activate palladium catalysts and suppress side reactions (e.g., homocoupling) .
    Methodological Note : Use aqueous/organic biphasic systems (e.g., THF/water) with K₂CO₃ or Cs₂CO₃ as base. Optimize temperature (typically 60–100°C) and catalyst loading (0.5–5 mol% Pd) based on substrate reactivity.

Q. How should researchers handle this compound safely in the laboratory?

This compound is classified under GHS as causing severe skin/eye damage (Category 1C) and acute oral toxicity (Category 4). Key precautions include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Keep in a tightly sealed container under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced hydrolysis .
    Emergency Protocol : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. What synthetic routes are available for preparing derivatives of this compound?

Derivatives can be synthesized via:

  • Electrophilic substitution : React the trifluoroborate with alkyl/aryl halides in the presence of Pd catalysts.
  • Functional group interconversion : Modify the thiopyran ring post-synthesis. For example, oxidize the sulfur atom to sulfone/sulfoxide using mCPBA or H₂O₂ .
    Note : Monitor reaction progress via ¹⁹F NMR to track trifluoroborate stability and boron-fluoride exchange dynamics .

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride ions influence the catalytic cycle in Suzuki couplings with this trifluoroborate?

The trifluoroborate undergoes partial hydrolysis to release boronic acid (R-B(OH)₂) and KF, which play dual roles:

  • Catalyst activation : Fluoride ions displace Pd-bound halides, accelerating oxidative addition.
  • Suppression of side reactions : Boronic acid facilitates transmetalation, while excess fluoride inhibits protodeboronation and homocoupling by stabilizing Pd intermediates .
    Experimental Design : Use ¹⁹F NMR to quantify hydrolysis products under varying pH and solvent conditions. Compare coupling efficiency in systems with/without exogenous KF .

Q. What strategies mitigate competing protodeboronation during cross-coupling with electron-deficient aryl halides?

Protodeboronation is exacerbated by strong bases and electron-withdrawing substituents. Mitigation approaches include:

  • Base optimization : Replace K₂CO₃ with milder bases (e.g., K₃PO₄) to reduce hydroxide concentration.
  • Solvent engineering : Use anhydrous THF with controlled water content (5–10 vol%) to balance trifluoroborate hydrolysis and stability .
    Case Study : Coupling with 4-bromonitrobenzene achieved 89% yield using Pd(OAc)₂, SPhos ligand, and K₃PO₄ in THF/H₂O (10:1) at 80°C .

Q. Can this trifluoroborate participate in non-Suzuki reactions, such as ipso-functionalization or photoredox catalysis?

Yes, emerging applications include:

  • Ipso-hydroxylation : Oxidize the trifluoroborate to phenol derivatives using Oxone® or TEMPO/oxidant systems .
  • Photoredox C–H activation : Combine with Ru(bpy)₃²⁺ under blue light to generate aryl radicals for heteroarene functionalization .
    Methodological Insight : For photoredox reactions, degas solvents thoroughly to prevent radical quenching by O₂.

Data Contradiction Analysis

Q. Why do coupling efficiencies vary drastically between toluene/water and THF/water solvent systems?

In toluene/water, poor solubility of the trifluoroborate limits interfacial contact, leading to incomplete conversion (≤55% yield). In contrast, THF’s miscibility with water enhances mass transfer, enabling >95% yield . Resolution : Pre-solubilize the trifluoroborate in THF before adding aqueous base.

Q. How does the steric environment of the thiopyran ring affect coupling rates with bulky substrates?

Steric hindrance at the 4-position slows transmetalation. For example, coupling with ortho-substituted aryl bromides requires bulkier ligands (e.g., XPhos) to stabilize Pd intermediates. Experimental Validation : Compare turnover frequencies (TOFs) using ligands of varying steric bulk (e.g., PPh₃ vs. JohnPhos) .

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